3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
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Description
3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C25H28N2O4S and its molecular weight is 452.57. The purity is usually 95%.
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Scientific Research Applications
Evaluation of Tumor Proliferation
One of the primary applications of compounds similar to the one you mentioned involves evaluating cellular proliferation in tumors. For instance, a study by Dehdashti et al. (2013) assessed the safety, dosimetry, and feasibility of imaging tumor proliferation using a related compound, highlighting its promise for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Development of Synthetic Routes
Research has also focused on developing practical and scalable synthetic routes for similar compounds, which are essential for medical chemistry and drug discovery. For example, Yoshida et al. (2014) described an efficient synthesis of a novel If channel inhibitor, emphasizing improvements in overall yield and elimination of extensive use of chlorinated solvents (Yoshida et al., 2014).
Investigation of Human Metabolites
Another significant area of research involves identifying human metabolites of related compounds and investigating their excretion mechanisms. Umehara et al. (2009) identified metabolites of a novel If channel inhibitor and explored the transporter-mediated renal and hepatic excretion of these metabolites, providing insights into their elimination processes (Umehara et al., 2009).
Photophysical Properties and Synthetic Methodologies
Studies on the photophysical properties and synthetic methodologies for dihydroquinazolinone derivatives have also been conducted. Pannipara et al. (2017) reported the synthesis and characterization of two dihydroquinazolinone derivatives, focusing on their spectral, photophysical, and intramolecular charge transfer characteristics (Pannipara et al., 2017).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-29-22-12-20(13-23(30-2)24(22)31-3)25(28)26-14-21(19-9-11-32-16-19)27-10-8-17-6-4-5-7-18(17)15-27/h4-7,9,11-13,16,21H,8,10,14-15H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWCZWSTZCZSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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